2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Functional Groups: The methoxy, oxo, and phenylsulfonyl groups can be introduced through various substitution reactions.
Final Coupling: The final step involves coupling the quinoline derivative with 3-chlorophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-18-10-11-21-20(13-18)24(29)22(33(30,31)19-8-3-2-4-9-19)14-27(21)15-23(28)26-17-7-5-6-16(25)12-17/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLCZQJIWZMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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